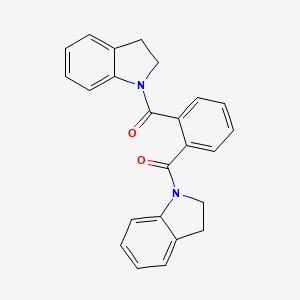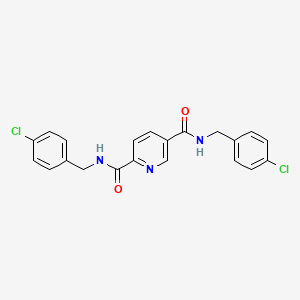![molecular formula C18H18N4O4S2 B3554955 N-(2,6-dimethyl-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3554955.png)
N-(2,6-dimethyl-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide
Descripción general
Descripción
N-(2,6-dimethyl-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide, commonly known as PD 0325901, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Parke-Davis in 1998 and has since been used in various studies related to cancer, cell signaling, and gene expression.
Mecanismo De Acción
PD 0325901 inhibits the activity of MEK by binding to its ATP-binding site, which prevents the phosphorylation of its downstream targets, including extracellular signal-regulated kinase (ERK). Inhibition of ERK phosphorylation leads to the inhibition of various cellular processes, including cell growth, differentiation, and survival. This mechanism of action has been shown to have anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
PD 0325901 has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. Inhibition of cell growth by PD 0325901 has been shown to be mediated by the inhibition of ERK phosphorylation, which leads to the inhibition of various cellular processes involved in cell growth. Induction of apoptosis by PD 0325901 has been shown to be mediated by the inhibition of ERK phosphorylation, which leads to the activation of various pro-apoptotic proteins. Inhibition of angiogenesis by PD 0325901 has been shown to be mediated by the inhibition of ERK phosphorylation, which leads to the inhibition of various pro-angiogenic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD 0325901 has several advantages for lab experiments, including its high potency and specificity for MEK inhibition, its ability to inhibit various cancer cell lines, and its ability to inhibit various cellular processes involved in cell growth, differentiation, and survival. However, PD 0325901 also has several limitations for lab experiments, including its high cost, its limited solubility in water, and its potential toxicity in vivo.
Direcciones Futuras
There are several future directions for the use of PD 0325901 in scientific research. One direction is the development of new MEK inhibitors with improved potency, selectivity, and safety profiles. Another direction is the combination of PD 0325901 with other anti-cancer agents to enhance its anti-tumor effects. Additionally, PD 0325901 could be used in the development of new cancer therapies that target the MAPK signaling pathway. Finally, PD 0325901 could be used in the development of new diagnostic tools for cancer, as the MAPK signaling pathway is often dysregulated in cancer cells.
Aplicaciones Científicas De Investigación
PD 0325901 has been widely used in scientific research related to cancer, cell signaling, and gene expression. It has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) kinase (MEK), which is a key enzyme in the MAPK signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of MEK activity by PD 0325901 has been shown to have anti-tumor effects in various cancer cell lines, including melanoma, colorectal, and pancreatic cancer cells.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-13-12-18(20-14(2)19-13)22-28(25,26)17-10-8-15(9-11-17)21-27(23,24)16-6-4-3-5-7-16/h3-12,21H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKUNSBRECVWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B3554890.png)
![4-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3554894.png)

![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B3554905.png)
![N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3554915.png)


![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(3-chlorophenyl)benzamide](/img/structure/B3554934.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3554939.png)
![methyl 3-{[3-(2,4-dichlorophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B3554945.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3554966.png)
![4-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3554973.png)